(5-Chloro-6-methoxypyridin-3-YL)methanamine
Description
(5-Chloro-6-methoxypyridin-3-yl)methanamine is a substituted pyridine derivative featuring a chloro group at position 5, a methoxy group at position 6, and an aminomethyl group at position 3 of the pyridine ring (see Figure 1). It is commonly synthesized via the Gabriel synthesis starting from (5-chloro-6-methoxypyridin-3-yl)methanol, followed by conversion to the hydrochloride salt for improved stability and solubility .
This compound has garnered attention in pharmaceutical research, particularly as a precursor for developing phosphodiesterase 5 (PDE5) inhibitors. Its structural features—electron-withdrawing (Cl) and electron-donating (OCH₃) groups—create a balanced electronic environment, which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
(5-chloro-6-methoxypyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRYKZSBGBYNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275994 | |
| Record name | 5-Chloro-6-methoxy-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-48-2 | |
| Record name | 5-Chloro-6-methoxy-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196155-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methoxy-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-methoxypyridin-3-YL)methanamine typically involves the chlorination and methoxylation of pyridine derivatives. One common method is the reaction of 3-pyridinemethanol with thionyl chloride to introduce the chlorine atom, followed by methoxylation using sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction conditions typically include temperatures ranging from 50°C to 100°C and the use of solvents such as methanol or ethanol to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-methoxypyridin-3-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(5-Chloro-6-methoxypyridin-3-YL)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Chloro-6-methoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (5-Chloro-6-methoxypyridin-3-yl)methanamine with structurally analogous pyridine derivatives, highlighting substituent effects, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The chloro group in This compound enhances electrophilicity, aiding interactions with enzyme active sites, while the methoxy group contributes to solubility and metabolic stability .
- N-Methylation (e.g., N-[(6-chloropyridin-3-yl)methyl]-N-methylamine) reduces polarity, increasing blood-brain barrier penetration but decreasing water solubility .
Impact of Alkoxy Groups :
- Larger alkoxy substituents (e.g., 2-methylpropoxy in [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine) improve lipophilicity, favoring CNS-targeted drug design .
- Polar groups like 2-methoxyethoxy enhance aqueous solubility, making derivatives suitable for industrial applications .
Salt Forms :
- Hydrochloride salts (e.g., (6-chloropyridin-3-yl)methanamine hydrochloride ) are preferred in pharmaceuticals for improved crystallinity and shelf stability .
Notes
Safety Considerations :
- Halogenated pyridines like (5-bromo-2-chloropyridin-3-yl)methanamine may pose toxicity risks; proper handling and PPE are essential .
- Amine derivatives (e.g., hydrochloride salts) are hygroscopic and require anhydrous storage .
Synthetic Challenges :
- Gabriel synthesis of This compound requires precise temperature control to avoid byproduct formation .
Research Gaps: Limited data on the environmental impact of halogenated pyridine derivatives necessitates further ecotoxicological studies .
Biological Activity
(5-Chloro-6-methoxypyridin-3-YL)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 173.63 g/mol
- IUPAC Name : this compound
Antiparasitic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance, a related compound demonstrated an EC value of 0.010 µM against Trypanosoma brucei, indicating strong efficacy . The introduction of polar functional groups has been shown to enhance the aqueous solubility and metabolic stability of pyridine-based compounds, which is crucial for their biological effectiveness .
Cytotoxicity and Metabolic Stability
The cytotoxic effects of this compound were evaluated in human HepG2 cells. Preliminary results suggest low cytotoxicity, with an IC greater than 100 µM, indicating a favorable safety profile for potential therapeutic applications . Additionally, metabolic studies revealed that the compound maintains stability in human liver microsomes, with a clearance rate (CL) of approximately 70 µL/min/mg, which is indicative of its potential for prolonged action in vivo .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of specific substituents on the pyridine ring. For example, the presence of methoxy and chloro groups significantly influences both potency and selectivity against various biological targets. A comparative analysis is presented in Table 1 below.
| Compound | Substituents | EC (µM) | Remarks |
|---|---|---|---|
| A | 5-Chloro, 6-Methoxy | 0.048 | Moderate activity |
| B | No substituents | >100 | High cytotoxicity |
| C | 4-Fluoro | 0.010 | High potency |
| D | 3-Pyridyl | 0.177 | Lower activity |
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Neuroprotective Effects : In vitro models demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels .
- Antimicrobial Activity : Compounds derived from pyridine scaffolds have shown promising results against various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis and protein synthesis pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Chloro-6-methoxypyridin-3-YL)methanamine, and how can reaction yields be improved?
- Methodological Answer : Microwave-assisted Suzuki-Miyaura coupling under inert atmospheres (e.g., argon) is effective for pyridine scaffold assembly. For example, palladium-catalyzed cross-coupling of halogenated pyridines with boronic acid derivatives at 140°C achieves >85% yield in controlled conditions . Post-synthesis purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) removes byproducts. Adjusting stoichiometry of boronic acid reagents and optimizing reaction time (2–5 minutes under microwaves) can mitigate side reactions and improve efficiency .
Q. How can spectroscopic techniques (NMR, HPLC) characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm singlet for –OCH3) and aromatic protons (δ 6.8–8.2 ppm for pyridine ring). Chlorine substituents cause deshielding in adjacent carbons (δ 120–140 ppm in 13C NMR) .
- HPLC : Use reverse-phase C18 columns with mobile phases like acetonitrile/water (pH 2.5, adjusted with TFA) to achieve ≥95% purity. Retention times should be calibrated against standards to confirm identity .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, identifying reactive sites. For instance, the chlorine atom at position 5 exhibits high electrophilicity (Fukui indices >0.1), favoring SNAr reactions. Molecular docking (AutoDock Vina) can simulate interactions with biological targets like enzymes or receptors .
Advanced Research Questions
Q. How to resolve contradictions in observed vs. predicted spectral data for derivatives of this compound?
- Methodological Answer : Cross-validate spectral anomalies using complementary techniques:
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 187.05 for C7H8ClN2O+) to rule out impurities .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., chlorine vs. methoxy positioning) by comparing experimental bond angles/planes with computational models .
- Dynamic NMR : Detect rotational barriers in flexible substituents (e.g., methanamine side chains) under variable-temperature conditions .
Q. What strategies mitigate hygroscopicity during storage of this compound?
- Methodological Answer : Store under anhydrous conditions (argon atmosphere) in desiccators with molecular sieves (3Å). Lyophilization from tert-butanol/water mixtures reduces residual moisture. For long-term stability, prepare hydrochloride salts (e.g., using HCl/ether), which exhibit lower hygroscopicity and higher crystallinity .
Q. How to optimize enantioselective synthesis for chiral analogs of this compound?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Pd-catalyzed asymmetric allylic alkylation with BINAP ligands achieves >90% enantiomeric excess (ee). Monitor stereochemistry via chiral HPLC (Chiralpak IA column) and circular dichroism (CD) spectroscopy .
Key Considerations
- Contradictory Data : Conflicting solubility reports (e.g., in DMSO vs. methanol) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorph transitions .
- Advanced Purification : For trace metal removal (e.g., Pd residues), employ chelating resins (Chelex 100) post-synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
